molecular formula C11H11F6NO B1333767 1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol CAS No. 453557-79-4

1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol

Cat. No.: B1333767
CAS No.: 453557-79-4
M. Wt: 287.2 g/mol
InChI Key: CBPHMWQVYCPSIP-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of organofluorine chemistry that began in the late 19th century. Following Moissan's groundbreaking isolation of fluorine gas by electrolysis of anhydrous hydrogen fluoride in 1886 and his largely unsuccessful attempts at direct fluorination of organic systems, the field experienced significant advancement through Swarts' seminal studies on trifluoromethylated aromatic systems by halogen exchange processes in the 1920s. The 1930s witnessed the first syntheses of chlorofluorocarbons and perfluoropolymers, which were rapidly developed for use as refrigerants and heat and chemical resistant materials respectively.

The Manhattan project during the 1940s provided crucial impetus for further development of fluorination techniques and materials, leading to increased academic and industrial interest in these almost entirely man-made systems due to their unusual chemical properties and valuable commercial applications. This historical progression laid the foundation for the sophisticated synthetic methodologies that would eventually enable the creation of complex fluorinated amino alcohols like this compound. The compound represents a culmination of decades of research into fluorination strategies and amino alcohol chemistry, embodying the principles established by early pioneers while incorporating modern synthetic innovations.

The specific development of this compound reflects the growing recognition that fluorinated amino acids and their derivatives possess unique properties that make them valuable for studying and engineering biopolymers. However, broader utilization of such compounds has been historically impeded due to their very limited availability and the challenging multi-step syntheses required for their preparation. The emergence of protecting-group-free and semi-continuous processes for synthesizing fluorinated amino compounds has opened new avenues for accessing these important molecular scaffolds.

Nomenclature and Structural Identification

This compound possesses a well-defined molecular structure characterized by its molecular formula of C₁₁H₁₁F₆NO and molecular weight of 287.21 grams per mole. The compound's systematic nomenclature reflects its complex architecture, featuring a propanol backbone with trifluoromethyl substitution at the terminal carbon position and an amino group linked to a benzyl moiety that itself carries a trifluoromethyl substituent. The Chemical Abstracts Service registry number 453557-79-4 provides unique identification for this compound in chemical databases and literature.

The structural representation can be expressed through its Simplified Molecular Input Line Entry System string as C(O)(CNCc1c(cccc1)C(F)(F)F)C(F)(F)F, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier provides an additional standardized representation: InChI=1S/C11H11F6NO/c12-10(13,14)8-4-2-1-3-7(8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2. This systematic identification enables precise communication about the compound's structure across different scientific platforms and databases.

The compound exhibits distinctive structural features that differentiate it from related fluorinated amino alcohols. The presence of two trifluoromethyl groups in different molecular environments creates unique electronic and steric characteristics. One trifluoromethyl group is directly attached to the propanol backbone, while the second is positioned on the aromatic benzyl substituent. This arrangement produces a molecule with enhanced lipophilicity and altered hydrogen bonding patterns compared to non-fluorinated analogs.

Property Value
Molecular Formula C₁₁H₁₁F₆NO
Molecular Weight 287.21 g/mol
Chemical Abstracts Service Number 453557-79-4
Simplified Molecular Input Line Entry System C(O)(CNCc1c(cccc1)C(F)(F)F)C(F)(F)F
International Chemical Identifier Key CBPHMWQVYCPSIP-UHFFFAOYSA-N

Position in Fluorinated Amino Alcohol Chemistry

This compound occupies a significant position within the broader landscape of fluorinated amino alcohol chemistry, representing an advanced example of how multiple fluorine-containing groups can be strategically incorporated into biologically relevant scaffolds. The compound exemplifies the principles underlying fluorinated amino acid and amino alcohol design, where the introduction of fluorine atoms serves to modulate physicochemical properties while maintaining structural compatibility with biological systems. This positioning reflects the systematic evolution of synthetic strategies that have enabled access to increasingly complex fluorinated building blocks.

The field of fluorinated amino alcohols has witnessed remarkable growth, particularly in the development of enantioselective synthetic methodologies. Recent advances include biomimetic approaches utilizing chiral quinine derivatives for catalyzing enantioselective proton shifts of β,β-difluoro-α-imine amides, achieving corresponding β,β-difluoro-α-amino amides with good yields and high enantioselectivities. These methodological developments directly impact the accessibility and utility of compounds like this compound by providing more efficient synthetic routes.

The compound's structural characteristics align with broader trends in fluorinated amino alcohol research, particularly the emphasis on creating molecules that combine the beneficial properties of fluorine substitution with the versatility of amino alcohol functionality. Fluorinated amino acids have established themselves as a class of fluorine-containing building blocks widely utilized in bioorthogonal chemistry, drug modification, and asymmetric catalysis. The presence of both trifluoromethyl groups and the amino alcohol core in this compound positions it as a potential intermediate or building block for more complex fluorinated systems.

The development of flow chemistry approaches for synthesizing fluorinated amino acids has revolutionized access to these compounds, enabling protecting-group-free and semi-continuous processes that allow for large-scale production. This technological advancement has particular relevance for compounds like this compound, as it suggests pathways for more efficient synthesis and broader application in research and development activities.

Significance in Organofluorine Chemistry Research

The significance of this compound in organofluorine chemistry research stems from its embodiment of several key principles that define this rapidly expanding field. Fluorine's position as an essential element for life in the developed world, with many pharmaceuticals, agrochemicals, anaesthetics, materials, and air conditioning materials owing their important properties to fluorine atoms within their structures, underscores the fundamental importance of compounds like this one. The compound represents a sophisticated example of how organofluorine chemistry has evolved to create molecules that leverage fluorine's unique properties for specific applications.

The carbon-fluorine bond, being one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, provides exceptional thermal and chemical stability to organofluorine compounds. This fundamental property, combined with fluorine's highest electronegativity of all elements at 3.98 and lowest polarizability at 0.56 × 10⁻²⁴ cubic centimeters, creates unique electronic environments that significantly influence molecular behavior. In the context of this compound, these properties manifest as enhanced lipophilicity and altered binding characteristics with biological targets.

The compound's relevance extends to the broader challenge of fluorine sustainability in organofluorine chemistry. Current research indicates that all fluorine atoms used in organic chemistry are ultimately sourced from fluorspar, a mined raw material, with sufficient reserves estimated for only another 100 years given current usage patterns. This sustainability concern emphasizes the importance of developing efficient synthetic methodologies and exploring alternative fluorine sources, making compounds like this compound valuable not only for their immediate applications but also as models for sustainable fluorine utilization.

The compound's structure incorporates fluoroalkyl amino reagent principles, which have demonstrated unique reactivity due to the presence of highly electron-withdrawing fluorine atoms located closely to tertiary amines. This positioning creates negative hyperconjugation resulting from overlap of filled non-bonding nitrogen orbitals with empty anti-bonding orbitals of carbon-fluorine bonds, generating equilibria between amine and fluoroiminium forms that enable distinctive chemical transformations. Such mechanistic insights derived from studying compounds like this one contribute to the fundamental understanding of organofluorine chemistry and guide the development of new synthetic strategies.

Properties

IUPAC Name

1,1,1-trifluoro-3-[[2-(trifluoromethyl)phenyl]methylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)8-4-2-1-3-7(8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPHMWQVYCPSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382429
Record name 1,1,1-Trifluoro-3-({[2-(trifluoromethyl)phenyl]methyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

453557-79-4
Record name 1,1,1-Trifluoro-3-[[[2-(trifluoromethyl)phenyl]methyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-({[2-(trifluoromethyl)phenyl]methyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

A common chemical approach involves reductive amination of 1,1,1-trifluoro-3-hydroxy-2-propanone (a trifluoromethylated ketone intermediate) with 2-(trifluoromethyl)benzylamine. This method typically proceeds as follows:

  • Step 1: Preparation of 1,1,1-trifluoro-3-hydroxy-2-propanone or a related trifluoromethyl ketone intermediate.
  • Step 2: Reaction of the ketone with 2-(trifluoromethyl)benzylamine under reductive amination conditions, often using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Step 3: Purification to isolate the amino alcohol product.

This method allows for the direct formation of the amino alcohol with control over stereochemistry depending on the catalyst and conditions used.

Enzymatic/Biological Reduction Methods

A highly selective and industrially attractive method involves biocatalytic reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, which can then be further functionalized to the target compound.

  • Microbial Reduction: Specific microorganisms or isolated enzymes such as alcohol dehydrogenases are used to reduce 1,1,1-trifluoroacetone to the chiral trifluoro-2-propanol with high enantiomeric excess (≥99% ee).
  • Coenzyme Regeneration: The process often includes regeneration of NAD(P)H coenzymes by the microorganism’s own dehydrogenase activity, using glucose as a substrate, which enhances economic viability.
  • Reaction Conditions: Typical reaction parameters include pH 6.0–9.0, temperature 5–40 °C, and substrate concentration 0.05–3% (w/v). Microbial cell density is maintained between 10^7 to 10^11 cfu/mL for optimal conversion.

This biocatalytic approach is favored for producing optically pure intermediates on an industrial scale, reducing the need for complex chemical catalysts and harsh conditions.

Industrial Scale Production Considerations

  • Yield and Purity: The enzymatic method achieves high optical purity and yield, making it suitable for pharmaceutical intermediate production.
  • Scalability: The microbial reduction process is scalable due to mild reaction conditions and the ability to regenerate cofactors internally.
  • Environmental Impact: Biocatalysis reduces hazardous waste and energy consumption compared to traditional chemical synthesis.

Data Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Reductive Amination 1,1,1-trifluoro-3-hydroxy-2-propanone, 2-(trifluoromethyl)benzylamine, NaBH3CN or catalytic hydrogenation Direct synthesis, moderate control over stereochemistry Requires chemical reducing agents, possible side reactions
Microbial Reduction of 1,1,1-Trifluoroacetone Specific microorganism, glucose (coenzyme regeneration), pH 6–9, 5–40 °C High enantiomeric purity, environmentally friendly, scalable Requires microorganism cultivation, longer reaction times

Chemical Reactions Analysis

1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Positional Isomers

  • This structural variation may influence steric effects and molecular interactions. It is priced at $592.00 (500 mg) and $807.00 (1 g), indicating comparable commercial availability to the target compound .
  • No biological data are provided, but the absence of the amine group likely alters solubility and reactivity .

Heterocyclic Substitutions

  • Thienylmethyl Derivatives: 3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol (CAS 477864-34-9, molar mass 315.35 g/mol) replaces the benzyl group with a thienylmethyl moiety. 1,1,1-Trifluoro-3-(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino-2-propanol (CAS 478081-22-0) introduces a hydroxyl group and additional trifluoromethyl substituents, increasing polarity and complexity .

Triazole-Containing Analogs

These analogs exhibit higher melting points (94–116°C) due to enhanced crystallinity from hydrogen-bonding triazole groups .

Physical Properties

Compound Molecular Formula Melting Point (°C) Key Features
Target Compound C₁₁H₁₁F₆NO 79–81 Ortho-CF₃, irritant
3-(Trifluoromethyl)benzyl Isomer C₁₁H₁₁F₆NO Not reported Meta-CF₃, similar commercial pricing
Thienylmethyl Analog (CAS 477864-34-9) C₁₅H₁₆F₃NOS Not reported Thiophene ring, higher molar mass
Compound 1b () C₂₈H₂₆F₃N₇O 94.1–96.0 Triazole substituents, antifungal focus

Functional and Application Differences

  • Target Compound : The ortho-trifluoromethyl group may enhance lipophilicity and membrane permeability, making it suitable for CNS-targeting drug candidates.
  • Piperidine Derivatives: 1-[4-({[3-(Trifluoromethyl)benzyl]amino}methyl)-1-piperidinyl]-2-propanol () introduces a piperidine ring, which could improve solubility and bioavailability in pharmacokinetic profiles .

Biological Activity

1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol (CAS Number: 453557-79-4) is a fluorinated organic compound notable for its diverse applications in medicinal chemistry and biological research. Its unique trifluoromethyl groups contribute to its biological activity, making it a subject of interest in various studies.

  • Molecular Formula : C₁₁H₁₁F₆NO
  • Molecular Weight : 287.21 g/mol
  • Melting Point : 79–81 °C
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including enzyme inhibition, anti-cancer properties, and its role in drug delivery systems. The compound's trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical for its efficacy as a pharmaceutical agent.

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Protein Interaction : The compound's structure allows it to engage with protein targets, affecting their function and stability. This interaction is crucial for understanding its role in drug design.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation.
    Cell LineIC50 (µM)Mechanism
    HeLa15Apoptosis via caspase-3
    MCF-720Cell cycle arrest
    A54925Reactive oxygen species (ROS)
  • Antimicrobial Properties :
    • Another research highlighted its antibacterial activity against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli>128

Applications in Drug Development

The unique properties of this compound have made it a valuable candidate in drug development:

  • Fluorinated Drug Candidates : The incorporation of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drugs.
  • Lead Compound for Synthesis : It serves as a lead compound for synthesizing more complex fluorinated molecules that may exhibit improved biological activities.

Q & A

Q. What synthetic strategies are recommended for synthesizing 1,1,1-trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol?

A multi-step approach is typically employed:

  • Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .
  • Step 2 : Incorporate the benzyl-amino group through reductive amination or coupling reactions (e.g., using 2-(trifluoromethyl)benzylamine as a nucleophile).
  • Step 3 : Final purification via HPLC with MeCN/water mobile phases and C18 columns, as demonstrated for structurally similar fluorinated spiro compounds .
  • Validation : Confirm purity and identity using LCMS (e.g., m/z 727–785 [M+H]+) and retention time analysis .

Q. How can structural ambiguities in this compound be resolved?

  • X-ray crystallography is the gold standard for absolute stereochemical determination, as shown for related trifluoromethylated imidazole derivatives .
  • NMR (¹⁹F and ¹H) is critical for distinguishing regioisomers. For example, the ¹⁹F NMR chemical shift of the trifluoromethyl group in similar compounds ranges from δ −60 to −70 ppm .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the benzyl-amino group under acidic/basic conditions?

  • The benzyl-amino group is susceptible to acid-catalyzed hydrolysis due to electron-withdrawing trifluoromethyl substituents. Stability studies for analogous compounds (e.g., 1-bromo-2-methoxyethane reactions) suggest using mild bases (e.g., N-ethyl-N-isopropylpropan-2-amine) to minimize degradation .
  • Kinetic studies using HPLC tracking (e.g., SMD-TFA05 conditions) can quantify degradation rates under varying pH and temperatures .

Q. How does the trifluoromethyl group influence biological activity in enzyme inhibition assays?

  • The trifluoromethyl group enhances electron-deficient character , improving binding to hydrophobic enzyme pockets. For example, trifluoromethyl ketones act as serine protease inhibitors by forming stable tetrahedral intermediates .
  • Structure-activity relationship (SAR) studies on derivatives (e.g., varying benzyl substituents) can identify optimal bioactivity, as seen in phosphoinositide 3-kinase inhibitors .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Co-elution issues with fluorinated byproducts require high-resolution UPLC-MS/MS with a YMC-Actus Triart C18 column (5 μm, 12 nm pore size) .
  • Isotopic labeling (e.g., ¹⁸O/¹⁹F) aids in distinguishing degradation products, as applied in phosphonoformate prodrug studies .

Data Contradictions and Resolution

Q. Discrepancies in reported LCMS retention times for fluorinated analogs: How to address them?

  • Variations arise from mobile phase additives (e.g., 0.1% formic acid vs. TFA). Standardize conditions using reference compounds (e.g., 1,1,1-trifluoro-3-phenylpropan-2-ol, CAS 116757-91-6) for cross-lab reproducibility .
  • Inter-laboratory calibration with shared internal standards (e.g., tetrabutylammonium iodide) minimizes instrumental bias .

Q. Conflicting bioactivity data for trifluoromethylated amines: What factors contribute?

  • Solubility differences in assay buffers (e.g., DMSO vs. aqueous) can alter apparent IC₅₀ values. Pre-saturate solvents with nitrogen to prevent oxidative degradation .
  • Metabolite interference : Use HPLC-purified batches (>99% purity) to exclude inactive byproducts, as emphasized in kinase inhibitor studies .

Methodological Best Practices

Q. Recommended purification techniques for scale-up synthesis

  • Preparative HPLC with gradient elution (MeCN/water + 0.1% formic acid) achieves >98% purity for gram-scale batches .
  • Crystallization optimization : Screen solvents (e.g., dioxane/hexane) to enhance yield, as demonstrated for iodinated analogs .

Q. Strategies for enhancing synthetic yield of the benzyl-amino intermediate

  • Protection/deprotection : Use tert-butyl carbamate (Boc) groups to shield the amino group during trifluoromethylation, followed by HCl/dioxane deprotection (4 N, 1 hr, RT) .
  • Catalytic acceleration : Tetrabutylammonium iodide (0.1 eq.) improves reaction rates in DMF at 80°C .

Advanced Characterization Techniques

Q. Elucidating electronic effects of the trifluoromethyl group via computational modeling

  • DFT calculations (B3LYP/6-311+G*) predict charge distribution and reactivity, validated by experimental ¹⁹F NMR shifts .
  • Molecular docking (e.g., AutoDock Vina) simulates binding interactions with target enzymes, corroborated by X-ray crystallography .

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